1-(Indolin-1-yl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)ethanone

Description

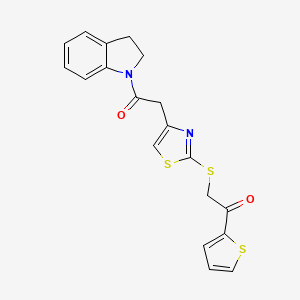

1-(Indolin-1-yl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)ethanone is a heterocyclic compound featuring an indoline moiety linked to a thiazole ring via a ketone bridge. The thiazole ring is further substituted with a thioether group connected to a 2-oxoethyl chain bearing a thiophene substituent.

Properties

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-[2-(2-oxo-2-thiophen-2-ylethyl)sulfanyl-1,3-thiazol-4-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O2S3/c22-16(17-6-3-9-24-17)12-26-19-20-14(11-25-19)10-18(23)21-8-7-13-4-1-2-5-15(13)21/h1-6,9,11H,7-8,10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXDBOFNPFLWUKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O2S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . One common approach is to first synthesize indolin-1-yl derivatives, which are then reacted with appropriate thiophene and thiazole precursors under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactions, purification processes, and quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as flow chemistry and continuous processing might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs where different functional groups are introduced.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.

Biology: Its biological activity has been explored in studies related to antimicrobial and antiviral properties.

Medicine: Potential therapeutic applications are being investigated, particularly in the development of new drugs.

Industry: It can be used in the production of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

Key Observations :

Biological Activity

1-(Indolin-1-yl)-2-(2-((2-oxo-2-(thiophen-2-yl)ethyl)thio)thiazol-4-yl)ethanone is a complex organic compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an indole moiety and a thiazole ring, which are known for their diverse biological properties.

Chemical Structure

The chemical structure of the compound can be described as follows:

| Property | Details |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₈H₁₅N₂O₂S₃ |

| Molecular Weight | 393.51 g/mol |

| CAS Number | 898407-39-1 |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its potential as an anti-cancer agent, antimicrobial properties, and its role in inhibiting specific enzymes.

Anticancer Activity

Research has indicated that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, indole derivatives have been reported to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme involved in tumor immune evasion. A study highlighted that modifications to the indole structure could enhance IDO inhibition, leading to reduced tumor growth in preclinical models .

Antimicrobial Properties

The compound's thiazole component suggests potential antimicrobial activity. A related study on thiazole derivatives demonstrated their effectiveness against various bacterial strains, indicating that structural variations can influence antimicrobial potency .

Case Study 1: IDO Inhibition

A series of indole-based compounds were synthesized and evaluated for their ability to inhibit IDO. The findings showed that certain modifications led to IC50 values in the micromolar range, suggesting effective inhibition of IDO activity. This mechanism is crucial for developing immunotherapeutic agents against cancer .

Case Study 2: Antimicrobial Screening

In a study evaluating new thiazole derivatives, compounds structurally similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antibacterial activity, supporting the potential use of thiazole-containing compounds in treating infections .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural features:

| Structural Feature | Impact on Activity |

|---|---|

| Indole Modification | Enhances IDO inhibition |

| Thiazole Ring | Contributes to antimicrobial properties |

| Substituents on Indole | Affects potency and selectivity against targets |

Q & A

Basic: How can the synthesis of this compound be optimized for higher yields?

Answer:

The synthesis typically involves multi-step routes, such as coupling intermediates like 1-methyl-2-(thiophen-2-yl)-1,2-dihydrobenzoxazin-4-one with thiazol-2-amine derivatives under reflux conditions . Optimization strategies include:

- Solvent selection : Absolute ethanol or methanol enhances reactivity for condensation steps .

- Catalyst use : Bromine or sodium hydride accelerates intermediate formation (e.g., thiazol-2-amines) .

- Reaction time : Extended reflux (5–6 hours) improves yields of final products, as seen in thiazole-thiosemicarbazone syntheses .

Reported yields range from 39% to 81.55%, depending on substituents and purification methods .

Basic: What spectroscopic methods are most reliable for structural characterization?

Answer:

- ¹H/¹³C NMR : Critical for confirming backbone structure. For example, thiophene protons appear at δ 7.2–7.8 ppm, while thiazole carbons resonate at δ 160–170 ppm .

- IR spectroscopy : Detects carbonyl (C=O, ~1700 cm⁻¹) and thioether (C-S, ~650 cm⁻¹) groups .

- UPLC-MS (ESI) : Validates molecular ion peaks (e.g., [M+H]⁺) with <2 ppm mass accuracy .

X-ray crystallography (e.g., C15H10O3S structure ) provides absolute stereochemical confirmation but requires high-purity crystals.

Intermediate: How are antimicrobial activities evaluated, and what are common pitfalls?

Answer:

- Assays : Broth microdilution (MIC determination) against Mycobacterium tuberculosis or Gram-positive/-negative bacteria .

- Controls : Use standard drugs (e.g., isoniazid for tuberculosis) to validate assay conditions .

- Pitfalls :

- Solvent interference : DMSO residues >1% can inhibit microbial growth .

- Contradictions : Derivatives with electron-withdrawing groups (e.g., -Cl) may show variable activity due to membrane permeability differences . Always cross-validate with logP calculations .

Advanced: How can computational methods resolve contradictory bioactivity data?

Answer:

- Docking studies : Simulate interactions with targets like Rab7b (a GTPase involved in vesicle trafficking) to explain potency variations. For instance, thiazole derivatives with higher binding scores (-9.2 kcal/mol) correlate with lower MIC values .

- QSAR modeling : Relate substituent electronic parameters (Hammett σ) to activity trends. For example, -NO₂ groups may enhance anti-tubercular activity by stabilizing target binding .

- Meta-analysis : Compare datasets across studies to identify outliers (e.g., conflicting MICs due to strain-specific resistance ).

Advanced: What strategies elucidate the mechanism of action for thiazole-containing derivatives?

Answer:

- Target identification : Use affinity chromatography with immobilized compound analogs to pull down proteins (e.g., enoyl-ACP reductase in M. tuberculosis) .

- Cellular assays : Measure ATP depletion (via luminescence) or membrane integrity (propidium iodide uptake) to distinguish bactericidal vs. static effects .

- Transcriptomics : RNA-seq of treated bacterial cells reveals pathways (e.g., cell wall biosynthesis) perturbed by the compound .

Advanced: How are ADME/Tox properties predicted for this compound?

Answer:

- Software tools : Use admetSAR for in silico predictions:

- Absorption : High Caco-2 permeability (logP ~3.5) suggests oral bioavailability .

- Toxicity : AMES test predictions for mutagenicity (e.g., thiophene rings may form reactive metabolites) .

- Experimental validation : Microsomal stability assays (e.g., rat liver microsomes) quantify metabolic degradation rates .

Intermediate: How to design derivatives with enhanced antitumor activity?

Answer:

- Scaffold modification : Introduce substituents at the indole or thiazole moieties. For example:

- Electron-deficient groups (-CF₃) on the phenyl ring improve cytotoxicity against MCF-7 cells (IC₅₀ reduction from 12 µM to 4.5 µM) .

- Sodium borohydride reduction of ketones to alcohols (e.g., compound 5a ) enhances solubility for in vivo testing.

- Hybrid molecules : Conjugate with known pharmacophores (e.g., triazoles ) to target multiple pathways.

Advanced: What structural insights are available from crystallography?

Answer:

- Bond angles/lengths : The thiophene-thiazole linkage shows a dihedral angle of 15.8°, indicating partial conjugation .

- Packing interactions : Offset π-stacking (3.8 Å spacing) and C-H···O hydrogen bonds stabilize the crystal lattice .

- Implications : Non-planar conformations may reduce aggregation in biological systems, improving bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.